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molecular formula C13H22O2Si2 B164949 3,5-Bis(trimethylsilyl)benzoic acid CAS No. 125973-55-9

3,5-Bis(trimethylsilyl)benzoic acid

Cat. No. B164949
M. Wt: 266.48 g/mol
InChI Key: GPMGOOOEIGPKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05155249

Procedure details

A suspension of 2.0 g (14 mmol) of Ca(OCl)2, 1.38 g (10 mmol) of potassium carbonate and 0.40 g (7.12 mmol) of potassium hydroxide in 40 ml of water was stirred at 65° C. for 30 minutes and filtered. The filtrate was added to 0.53 g (2 mmol) of 3',5'-bis(trimethylsilyl)acetophenone and the mixture was refluxed for 7.5 hours with stirring. After cooling, 3 ml of aqueous sodium bisulfite solution was added to the reaction mixture. The aqueous solution was extracted with AcOEt. The extract was washed successively with water and sat.aq.NaCl, dried over anhyd.Na2SO4 and evaporated. The residue was purified by column chromatography on silica gel [eluent: n-hexane-AcOEt (2:1-1:1)] to give 0.27 g of white powder, m.p. >300° C. (yield 51%).
[Compound]
Name
Ca(OCl)2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
3',5'-bis(trimethylsilyl)acetophenone
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[OH-].[K+].[CH3:9][Si:10]([CH3:25])([CH3:24])[C:11]1[CH:12]=[C:13](C(=O)C)[CH:14]=[C:15]([Si:17]([CH3:20])([CH3:19])[CH3:18])[CH:16]=1.S(=O)(O)[O-].[Na+]>O>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:15]1[CH:14]=[C:13]([CH:12]=[C:11]([Si:10]([CH3:25])([CH3:24])[CH3:9])[CH:16]=1)[C:1]([OH:2])=[O:4] |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Ca(OCl)2
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
3',5'-bis(trimethylsilyl)acetophenone
Quantity
0.53 g
Type
reactant
Smiles
C[Si](C=1C=C(C=C(C1)[Si](C)(C)C)C(C)=O)(C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7.5 hours
Duration
7.5 h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with AcOEt
WASH
Type
WASH
Details
The extract was washed successively with water and sat.aq
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl, dried over anhyd
CUSTOM
Type
CUSTOM
Details
Na2SO4 and evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel [eluent: n-hexane-AcOEt (2:1-1:1)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C=1C=C(C(=O)O)C=C(C1)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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